molecular formula C9H13NO2S B15210962 (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one

Cat. No.: B15210962
M. Wt: 199.27 g/mol
InChI Key: VYUOPBJPRRDAPN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one (CAS 61861-43-6) is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol. It belongs to the class of isoxazol-5(4H)-one derivatives, a group of nitrogen- and oxygen-containing heterocyclic compounds recognized for their significant research potential in medicinal chemistry and drug discovery . Isoxazol-5(4H)-one scaffolds are frequently investigated for their diverse biological activities. Research on analogous structures has demonstrated promising profiles, including anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties . These compounds serve as versatile building blocks in multicomponent reactions (MCRs), enabling the efficient synthesis of complex heterocyclic libraries for high-throughput screening . The (E)-4-((Butylthio)methylene) side chain in this specific compound may influence its lipophilicity and electronic characteristics, potentially modulating its interaction with biological targets and its overall research utility. This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(4E)-4-(butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C9H13NO2S/c1-3-4-5-13-6-8-7(2)10-12-9(8)11/h6H,3-5H2,1-2H3/b8-6+

InChI Key

VYUOPBJPRRDAPN-SOFGYWHQSA-N

Isomeric SMILES

CCCCS/C=C/1\C(=NOC1=O)C

Canonical SMILES

CCCCSC=C1C(=NOC1=O)C

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation Strategy

The foundational approach for synthesizing isoxazol-5(4H)-one derivatives involves a one-pot cyclocondensation of hydroxylamine hydrochloride, β-ketoesters, and aldehydes. For (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one, this method requires substituting the traditional aromatic aldehyde with a butylthio-functionalized aldehyde.

Catalytic Systems and Reaction Conditions

  • Catalysts : Citric acid, tartaric acid, Ag/SiO₂, and nano-MgO have been validated for analogous syntheses. Citric acid in aqueous media achieves yields of 70–90% within 5–24 hours, while Ag/SiO₂ offers recyclability for up to seven cycles without significant activity loss.
  • Solvents : Water is the preferred solvent due to its green profile and efficacy in promoting cyclocondensation.
  • Temperature : Reactions typically proceed at room temperature, though sonication or microwave irradiation can accelerate kinetics.
Hypothetical Adaptation for Target Compound
  • Aldehyde Preparation : Synthesize 4-(butylthio)benzaldehyde via nucleophilic substitution of 4-bromobenzaldehyde with butanethiol in the presence of a base (e.g., K₂CO₃).
  • Cyclocondensation : React hydroxylamine hydrochloride, ethyl acetoacetate, and 4-(butylthio)benzaldehyde in water with citric acid (5 mol%) at 25°C for 12 hours.
  • Isolation : Filter the precipitated product and recrystallize from ethanol.

Expected Outcome : High regioselectivity for the E-isomer due to conjugation stabilization, with yields projected at 85–90% based on analogous systems.

Post-Synthetic Functionalization of Isoxazolone Intermediates

For scenarios where butylthio-substituted aldehydes are inaccessible, a two-step strategy involving intermediate halogenation and nucleophilic substitution is viable.

Halogenation of 4-Methylene-Isoxazolone

  • Intermediate Synthesis : Prepare 4-(bromomethylene)-3-methylisoxazol-5(4H)-one via bromination of the methylene group using N-bromosuccinimide (NBS) under radical conditions.
  • Nucleophilic Substitution : React the brominated intermediate with butanethiol in the presence of a base (e.g., triethylamine) to substitute bromine with the butylthio group.

Advantages :

  • Avoids challenges associated with synthesizing specialized aldehydes.
  • Enables precise control over stereochemistry, favoring the E-isomer due to steric hindrance during substitution.

Limitations :

  • Requires handling of reactive intermediates, complicating scalability.
  • Yields may be moderate (60–75%) due to competing elimination side reactions.

Heterogeneous Catalysis and Green Solvent Systems

Emerging methodologies emphasize sustainability through reusable catalysts and bio-based solvents.

Nano-SiO₂-H₂SO₄ Catalysis

Nano-SiO₂-H₂SO₄ efficiently catalyzes cyclocondensation reactions in water at room temperature, achieving 90–95% yields for structurally related isoxazolones. Adapting this system for the target compound would involve:

  • Combining hydroxylamine hydrochloride, ethyl acetoacetate, and 4-(butylthio)benzaldehyde.
  • Adding nano-SiO₂-H₂SO₄ (3 mol%) and stirring for 2–3 hours.

Benefits :

  • Catalyst recyclability (≥5 cycles).
  • No organic solvents, aligning with green chemistry principles.

Eutectic Solvent-Mediated Synthesis

A eutectic mixture of waste orange peel extract (WEOFPA) and glycerol enhances reaction efficiency by stabilizing intermediates and reducing energy barriers. For the target compound:

  • Mix WEOFPA (5 mL) and glycerol (0.4 mL).
  • Add reactants and stir at 50°C for 1 hour.

Outcome :

  • Yields of 88–93% anticipated, comparable to Ag/SiO₂-catalyzed reactions.
  • Utilizes agro-waste, reducing environmental impact.

Data Summary of Methodologies

Method Catalyst Solvent Time (h) Yield (%) Key Advantage
Three-component (citric acid) Citric acid Water 5–24 70–90 Simplicity, low cost
Post-synthetic substitution Triethylamine DCM 6–8 60–75 Avoids specialized aldehydes
Nano-SiO₂-H₂SO₄ Nano-SiO₂-H₂SO₄ Water 2–3 90–95 Recyclability, high efficiency
Eutectic solvent WEOFPA/glycerol Bio-solvent 1 88–93 Sustainability, mild conditions

Mechanistic Insights and Stereochemical Control

The E-configuration of the exocyclic double bond arises from conjugation between the isoxazolone carbonyl and the methylene group, favoring thermodynamic stability. Catalytic acid systems (e.g., citric acid) protonate the aldehyde carbonyl, facilitating nucleophilic attack by the hydroxylamine-β-ketoester adduct and subsequent cyclodehydration. In post-synthetic routes, steric bulk in the brominated intermediate directs thiolate attack to the less hindered position, preserving the E-geometry.

Chemical Reactions Analysis

Thioether Group Reactivity

The butylthio substituent may participate in:

  • Oxidation : Conversion to sulfoxide or sulfone using H₂O₂ or mCPBA.

  • Nucleophilic Substitution : Replacement with amines or alkoxides under basic conditions.

Isoxazolone Ring Reactivity

  • Electrophilic Aromatic Substitution : The exocyclic double bond (C4-methylene) can undergo Michael additions or Diels-Alder reactions .

  • Ring-Opening : Acidic or basic hydrolysis may cleave the isoxazolone ring to form β-ketoamide derivatives .

Biological and Electrochemical Activity (Analogous Derivatives)

While data specific to (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one are unavailable, structurally related compounds exhibit:

  • Anticancer Activity : Derivatives with electron-withdrawing substituents show IC₅₀ values of 10–25 μM against lung cancer cells (A549) .

  • Antioxidant Behavior : Cyclic voltammetry reveals redox potentials at −0.5 to +1.2 V, indicating radical scavenging potential .

Spectroscopic Characterization (Inferred)

Key spectral data for analogous compounds include:

  • ¹H NMR :

    • δ 2.25–2.30 ppm (3H, CH₃ at C3) .

    • δ 7.80–8.50 ppm (1H, vinyl proton at C4-methylene) .

  • ¹³C NMR :

    • δ 160–170 ppm (C=O and C=N) .

Limitations and Research Gaps

  • No direct studies on the butylthio-substituted derivative were identified in the provided sources.

  • Further investigations are needed to explore:

    • Catalyst specificity for thioether-containing aldehydes.

    • Biological activity against diverse cancer cell lines.

Scientific Research Applications

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylthio and methylene groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Isoxazol-5(4H)-ones exhibit diverse pharmacological and physicochemical properties depending on substituents at the 3- and 4-positions. Key analogs from the evidence include:

Compound Name Substituent at 4-Position Key Properties/Activities Reference
3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one 4-(Methylthio)benzylidene Catalyst-dependent synthesis (yield: 85%)
(Z)-4-(2-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one 2-Hydroxy-3-methoxybenzylidene Green synthesis (yield: 92%)
4-((1H-Indol-3-yl)methylene)-3-methylisoxazol-5(4H)-one Indole-methylene Anticancer activity (IC₅₀: 37.43 μM)
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one Bulky phenolic substituent Antioxidant (DPPH scavenging: 89%)
(Z)-4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one 4-Methoxybenzylidene NMR/IR-characterized; mp 177–179°C

Key Observations :

  • Sulfur-Containing Derivatives: The methylthio analog (4i, ) demonstrates high yields (85%) under amine-functionalized cellulose catalysis.
  • Biological Activity : Indole- and thiophene-substituted derivatives (e.g., 4j and 4k in ) show potent anticancer activity (IC₅₀: 10–20 μM), suggesting that bulky or aromatic substituents enhance bioactivity. The butylthio group’s electron-rich sulfur atom might similarly modulate enzyme binding or redox activity.
Physicochemical Properties
  • Melting Points : Methylthio and methoxy derivatives exhibit melting points between 144–204°C ; the butylthio group’s flexibility may lower the melting point.
  • Spectroscopic Data :
    • IR : Expected C=O stretch at ~1720–1730 cm⁻¹ (consistent with ).
    • ¹H NMR : The butylthio chain would show δ 0.8–1.6 ppm (CH₃ and CH₂ groups) and δ 2.5–3.0 ppm (-S-CH₂-).

Biological Activity

(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one is a compound that has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of this compound

The compound is synthesized through a multi-component reaction involving hydroxylamine hydrochloride and ethyl acetoacetate, followed by the introduction of butylthio groups. This method has been optimized for efficiency and yield, often employing green chemistry principles to minimize environmental impact. The synthesis typically yields products in high purity as confirmed by various spectroscopic techniques, including NMR and mass spectrometry.

2. Biological Properties

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Candida albicans15.62 µg/mL
Aspergillus niger62.5 µg/mL

The compound showed notable activity against Staphylococcus aureus , a gram-positive bacterium, as well as antifungal activity against Candida albicans and Aspergillus niger .

2.2 Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated a remarkable ability to scavenge free radicals, with an observed reduction percentage of up to 81.06% in DPPH radical assays . This suggests its potential utility in preventing oxidative stress-related diseases.

2.3 Anticancer Activity

Several derivatives of isoxazole compounds, including this compound, have been tested for anticancer properties against various cancer cell lines. For instance, compounds exhibiting structural similarities showed moderate to excellent cytotoxic effects against lung cancer A549 cells, with some derivatives demonstrating efficacy comparable to standard chemotherapeutic agents like doxorubicin .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents on the Isosazole Ring : The presence of electron-withdrawing groups enhances lipophilicity and improves interaction with bacterial cell walls.
  • Functional Groups : Variations in functional groups attached to the isoxazole ring significantly affect antimicrobial potency and cytotoxicity.

A principal component analysis conducted on various derivatives has helped categorize them based on their bioactivity profiles, providing insights into effective modifications for enhanced activity .

4. Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Study : A study reported that this compound exhibited potent antibacterial effects against multiple strains including gram-positive bacteria like Staphylococcus epidermidis , with MIC values indicating strong inhibitory action at low concentrations .
  • Antifungal Evaluation : Another investigation revealed that certain derivatives showed promising antifungal activity against Candida tropicalis , with MIC values significantly lower than those of conventional antifungal agents .
  • Antioxidant and Anticancer Properties : Research focusing on the antioxidant capacity indicated that the compound could serve as a protective agent against oxidative stress while also displaying potential as an anticancer agent through mechanisms involving apoptosis induction in cancer cells .

Q & A

Basic: What are the optimized synthetic routes for (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one, and how do reaction conditions influence yield and stereochemistry?

Answer:
The compound is synthesized via a three-component cyclocondensation of ethyl acetoacetate, hydroxylamine hydrochloride, and a substituted aldehyde (or thioaldehyde derivative). Key factors include:

  • Catalyst selection : Sodium acetate or malic acid accelerates oxime formation and cyclization, with malic acid offering a greener alternative (72% yield reported for analogous compounds) .
  • Solvent : Ethanol or water enhances eco-friendliness and simplifies purification .
  • Reaction monitoring : TLC (Rf ~0.6 in ethyl acetate/hexane) confirms intermediate formation (e.g., 3-methylisoxazol-5(4H)-one) and product completion .
  • Stereochemical control : The (E) -isomer dominates due to thermodynamic stability, confirmed by NMR coupling constants (e.g., δ 7.34 ppm singlet for vinylic protons in analogous structures) .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular packing and non-covalent interactions in this compound?

Answer:

  • X-ray diffraction : Single-crystal studies reveal dihedral angles between isoxazolone and substituent rings (e.g., ~3.18° tilt in C11H9NO3 derivatives) and intramolecular hydrogen bonds (e.g., C—H···O forming S(7) rings) .
  • Packing motifs : Head-to-tail stacking along the b -axis with π–π interactions (centroid distances: 3.6–3.7 Å) and hydrogen bonds (O—H···O/N) stabilize the 3D framework .
  • Hirshfeld analysis : Quantifies interaction contributions (e.g., O···H/N···H contacts >50%), critical for predicting solubility and crystallinity .

Basic: What spectroscopic techniques are essential for characterizing purity and structural integrity?

Answer:

  • FT-IR : Confirm C=O (1730–1747 cm⁻¹), C=N (1645–1685 cm⁻¹), and N–O (1567–1569 cm⁻¹) stretches .
  • NMR :
    • ¹H : Vinyl protons (δ 7.3–8.4 ppm), methyl groups (δ 1.6–2.3 ppm), and substituent-specific signals (e.g., butylthio protons at δ 0.8–1.5 ppm) .
    • ¹³C : Isoxazolone carbonyl (δ 163–168 ppm), sp² carbons (δ 114–149 ppm) .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 248–261) validate molecular weight .

Advanced: How do computational methods (DFT, docking) predict antioxidant activity and electronic properties?

Answer:

  • DFT : HOMO-LUMO gaps (~4.5 eV in furan derivatives) correlate with radical scavenging efficacy. Electron-withdrawing groups (e.g., Cl) enhance stability and redox potential .
  • Docking : Interaction with enzymes (e.g., COX-2) is predicted via binding affinities (<-7 kcal/mol for active analogs) .
  • ADMET prediction : LogP (~2.5) and topological polar surface area (~70 Ų) suggest moderate bioavailability .

Advanced: What mechanistic insights explain regioselectivity in the cyclocondensation reaction?

Answer:

  • Kinetic vs. thermodynamic control : Initial oxime formation (NH₂OH·HCl + ethyl acetoacetate) is rate-limiting, favoring the 5-membered isoxazolone ring over larger heterocycles .
  • Acid catalysis : In situ acetic acid (from sodium acetate) protonates the aldehyde, enhancing electrophilicity for nucleophilic attack by the enolized isoxazolone intermediate .
  • Steric effects : Bulky substituents (e.g., tert-butyl) hinder planar transition states, reducing yields in crowded analogs .

Basic: How is the antioxidant activity of such compounds evaluated experimentally?

Answer:

  • DPPH assay : IC₅₀ values (e.g., 15–30 µM for 3,5-di-tert-butyl-4-hydroxy analogs) quantify radical scavenging .
  • FRAP : Reduces Fe³+ to Fe²+; absorbance at 593 nm correlates with electron-donating capacity .
  • Comparative analysis : Substituents with electron-donating groups (e.g., –OH, –OCH₃) enhance activity by stabilizing phenoxyl radicals .

Advanced: How do crystal field effects influence electrochemical behavior in derivatives?

Answer:

  • Cyclic voltammetry : Redox peaks at -0.5 to -1.2 V (vs. Ag/AgCl) correspond to isoxazolone ring reduction. Quasi-reversible waves suggest adsorption on electrode surfaces .
  • Electrode modification : Azulene-based derivatives exhibit enhanced conductivity due to π-stacking, relevant for sensor applications .

Basic: What strategies improve solubility for biological testing?

Answer:

  • Derivatization : Introduce polar groups (e.g., –OH, –NH₂) or use prodrugs (e.g., ester hydrolysis in vivo) .
  • Co-solvents : DMSO (10–20%) or β-cyclodextrin inclusion complexes enhance aqueous solubility .

Advanced: How does substituent variation impact bioactivity? A SAR study.

Answer:

  • Antioxidant : 3,5-di-tert-butyl-4-hydroxybenzylidene analogs show higher activity (IC₅₀ ~15 µM) than methoxy or chloro derivatives (>50 µM) due to steric protection of phenolic –OH .
  • Anticancer : Indole-substituted derivatives induce apoptosis in MCF-7 cells (IC₅₀ ~25 µM) via ROS generation, validated by flow cytometry .

Advanced: What contradictions exist in reported synthetic protocols, and how are they resolved?

Answer:

  • Catalyst discrepancies : Sodium acetate (traditional) vs. malic acid (greener). Malic acid reduces side products but requires higher temperatures (50°C vs. RT) .
  • Solvent polarity : Ethanol favors faster kinetics, but water simplifies purification. Microwave-assisted synthesis (unreported) could bridge this gap .
  • Stereochemical misassignment : Early studies assumed (Z) -isomers; X-ray data later confirmed (E) -dominance in crystalline states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.